Product packaging for alpha-Methyl-3-fluorocinnamic acid(Cat. No.:)

alpha-Methyl-3-fluorocinnamic acid

Cat. No.: B1504533
M. Wt: 180.17 g/mol
InChI Key: XHQBMLNHIBPVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Methyl-3-fluorocinnamic acid is a synthetic cinnamic acid derivative designed for research and development applications. Cinnamic acid derivatives are a significant class of bioactive compounds known for a broad spectrum of activities, including antimicrobial and antibacterial properties . The strategic incorporation of fluorine and a methyl group in its structure is aimed at modifying its electronic properties, lipophilicity, and metabolic stability, which are key parameters in medicinal chemistry and materials science . This compound serves as a versatile building block for the synthesis of more complex molecules and is valuable for researchers investigating structure-activity relationships. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use. Specific data on the applications and mechanism of action for this exact compound should be verified from the scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO2 B1504533 alpha-Methyl-3-fluorocinnamic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

3-(3-fluorophenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H9FO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)

InChI Key

XHQBMLNHIBPVJI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization of Alpha Methyl 3 Fluorocinnamic Acid

Upregulated Genes

No specific genes have been identified as being upregulated by treatment with alpha-Methyl-3-fluorocinnamic acid in any preclinical model.

Downregulated Genes

No specific genes have been identified as being downregulated by treatment with this compound in any preclinical model.

Research on α-Methyl-3-fluorocinnamic Acid Remains Undisclosed

Despite a thorough review of scientific literature and chemical databases, detailed research findings on the specific chemical compound α-methyl-3-fluorocinnamic acid, particularly concerning its molecular interactions and cellular effects, are not publicly available.

Extensive searches for data pertaining to the enzyme inhibition profiles, receptor binding affinity, and modulation of intracellular signaling cascades of α-methyl-3-fluorocinnamic acid have yielded no specific results. Consequently, information regarding its molecular target identification, validation in in vitro and ex vivo models, and its effects on cellular pathways in model organisms or cell lines remains elusive. Furthermore, no data could be retrieved concerning the biochemical characterization of its molecular interactions or its cellular uptake, distribution, and accumulation in in vitro systems.

While information exists for structurally related compounds such as α-methylcinnamic acid, trans-3-fluorocinnamic acid, and α-fluorocinnamic acid, these molecules are distinct chemical entities, and their biological activities cannot be extrapolated to α-methyl-3-fluorocinnamic acid.

The absence of published research prevents a detailed analysis as per the requested outline. The scientific community has not yet disseminated studies that would allow for a comprehensive discussion of the biochemical and cellular pharmacology of α-methyl-3-fluorocinnamic acid.

Strictly Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles

Biochemical Characterization of Molecular Interactions

Protein-Ligand Interaction Assays and Binding Energetics

Specific protein-ligand interaction assays and detailed binding energetics for alpha-methyl-3-fluorocinnamic acid are not extensively detailed in publicly available literature. However, research on structurally related cinnamic acid derivatives provides insight into potential molecular targets.

Studies have been conducted on various substituted cinnamic acid derivatives to explore their inhibitory effects on different enzymes. For instance, a class of cinnamic acid derivatives has been investigated for its inhibitory potential against human neutrophil elastase. nih.gov In these studies, computational ligand docking calculations were used to elucidate the structure-activity relationships, revealing that aromatic ortho-dihydroxy groups combined with a lipophilic residue were favorable for optimal binding within the enzyme's active site. nih.gov

Furthermore, certain fluorine-substituted cinnamic acid derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in nerve impulse transmission. nih.gov While the parent cinnamic acid compounds lacking specific side chains showed poor inhibitory activity, their derivatives demonstrated moderate to potent inhibition of AChE. nih.gov Enzyme kinetic studies on the most potent of these derivatives indicated a mixed-type inhibitory effect on AChE. nih.gov These findings suggest that the cinnamic acid scaffold, with appropriate substitutions, can interact with the active or allosteric sites of cholinesterases, but specific binding data for the alpha-methyl-3-fluoro variant remains to be elucidated.

Biotransformation Pathways in Preclinical Enzymatic or Microbial Systems

Direct studies on the biotransformation of this compound were not found in the reviewed literature. However, the metabolic fate of a closely related compound, 4-fluorocinnamic acid (FCA), has been investigated in non-acclimated industrial activated sludge, which contains a diverse microbial community. nih.gov These studies provide a strong model for the potential biotransformation pathways of other fluorinated cinnamic acids.

The biotransformation of FCA was found to proceed via the formation of 4-fluoroacetophenone, ultimately leading to the production of 4-fluorobenzoic acid. nih.gov The disappearance of FCA from the test solutions followed first-order kinetics. nih.gov Based on this documented pathway, a hypothetical biotransformation route for this compound in a similar microbial system can be proposed. The pathway would likely involve the oxidative cleavage of the propenoic acid side chain, analogous to the metabolism of FCA.

Proposed Biotransformation Pathway

The table below outlines the likely sequence of metabolic transformation for this compound based on the pathway established for 4-fluorocinnamic acid. nih.gov

StepStarting CompoundIntermediateFinal ProductTransformation
1This compound3-fluoroacetophenone-Side-chain oxidation/cleavage
23-fluoroacetophenone-3-fluorobenzoic acidFurther oxidation

Structure-Activity Relationship (SAR) Studies for Molecular Mechanisms

The relationship between the chemical structure of cinnamic acid derivatives and their biological activity is a subject of significant research. researchgate.netresearchgate.net The cinnamoyl portion, which includes the aromatic ring conjugated with the double bond, is considered a vital structural feature for the varied biological and mechanistic actions of these compounds. researchgate.net

Studies on a series of fluorine or chlorine-substituted cinnamic acid derivatives have provided specific insights into how substituents influence their molecular mechanism, particularly as cholinesterase inhibitors. nih.gov These studies highlight the importance of both the type and position of the halogen substituent on the aromatic ring.

Correlations Between Structural Features and Specific Molecular Engagements

Detailed analysis of substituted cinnamic acid derivatives has established clear correlations between specific structural features and their engagement with molecular targets like AChE and BChE. nih.gov

Key findings from these SAR studies include:

Effect of Side Chains: The presence of a tertiary amine side chain on the cinnamic acid structure was found to be critical for potent AChE inhibition. The parent compounds without this moiety exhibited poor activity. nih.gov

Influence of Halogen Position: The position of fluorine or chlorine substitution on the phenyl ring significantly impacts both the potency and selectivity of AChE inhibition. Compounds with a para-substitution (at the 4-position) generally showed potent activity against AChE but poor activity against BChE. nih.gov Conversely, ortho-substituted analogs (at the 2-position) tended to show the opposite effect, with higher activity against BChE. nih.gov

Selectivity: The structural modifications, particularly the halogen's position, allow for tuning the selectivity of the compounds for AChE over BChE, or vice versa. nih.gov For example, one of the most potent inhibitors identified in a study, compound 6d (a para-chloro substituted derivative with a piperidine (B6355638) side chain), demonstrated a high selectivity ratio of 46.58 for AChE over BChE. nih.gov

The table below summarizes the general SAR trends observed for fluorinated and chlorinated cinnamic acid derivatives in cholinesterase inhibition. nih.gov

Structural FeatureObservationImpact on Molecular Engagement
Tertiary Amine Side ChainAbsence leads to poor activity.Essential for potent AChE inhibition.
Para (4-position) HalogenPotent activity against AChE, poor against BChE.Enhances binding/inhibition of AChE.
Ortho (2-position) HalogenPotent activity against BChE, poor against AChE.Enhances binding/inhibition of BChE.

These structure-activity relationships underscore the chemical tractability of the cinnamic acid scaffold for designing molecules with specific inhibitory profiles against enzymes. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Alpha Methyl 3 Fluorocinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

High-Resolution 1H, 13C, and 19F NMR for Complete Structural Elucidation

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy are instrumental in piecing together the molecular puzzle of alpha-methyl-3-fluorocinnamic acid.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to one another. In this compound, one would expect to observe distinct signals for the aromatic protons, the vinylic proton, the methyl protons, and the carboxylic acid proton. The coupling patterns between these protons, particularly the aromatic protons and the vinylic proton, can help confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR (Carbon-13 NMR): This method reveals the number of different types of carbon atoms in the molecule. Key signals would correspond to the carboxylic acid carbon, the carbons of the aromatic ring (with the carbon bearing the fluorine atom showing a characteristic coupling), the vinylic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are particularly informative for confirming the meta-position of the fluorine atom.

¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique. It provides a single, sharp signal for the fluorine atom, and its chemical shift is indicative of its electronic environment. Coupling between the fluorine atom and adjacent protons (on the aromatic ring) can further solidify the structural assignment.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Carboxylic Acid (-COOH) 10.0 - 13.0 Singlet (broad) -
Vinylic (=CH) ~7.5 Quartet or Singlet J(H, CH₃)
Aromatic (Ar-H) 6.9 - 7.4 Multiplet J(H,H), J(H,F)

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Coupling
Carboxylic Acid (C=O) 165 - 175 -
Aromatic (C-F) 160 - 165 ¹J(C,F)
Vinylic (=C) 125 - 140 -
Aromatic (C-H) 115 - 135 J(C,F)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide correlational data that helps to establish connectivity between atoms and to determine the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal couplings between the vinylic proton and the methyl protons, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying long-range connectivities, such as the correlation between the methyl protons and the vinylic carbons and the aromatic ring carbons, which helps to piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms, which is key for elucidating stereochemistry. For this compound, a NOESY experiment could show a correlation between the methyl group protons and the aromatic proton at the 2-position, which would help to establish the (E) or (Z) configuration of the double bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the parent ion (molecular ion). This exact mass can be used to determine the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass for C₁₀H₉FO₂ would be calculated and compared to the experimentally determined value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. By studying the fragmentation pattern, one can deduce the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of a water molecule (H₂O), a carboxyl group (COOH), and potentially cleavage of the bond between the alpha-carbon and the aromatic ring. Analyzing these fragments helps to confirm the connectivity of the different functional groups within the molecule.

Table 3: Predicted Fragmentation Pattern for this compound in MS/MS

Fragment Ion Proposed Structure/Loss
[M - H₂O]⁺ Loss of a water molecule
[M - COOH]⁺ Loss of the carboxylic acid group

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of the molecules, which are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹), the C=C stretch of the alkene and aromatic ring (in the 1500-1650 cm⁻¹ region), and the C-F stretch (typically in the 1000-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond and the aromatic ring vibrations are often strong in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid (-OH) O-H Stretch 2500 - 3300 (broad)
Carbonyl (C=O) C=O Stretch 1680 - 1710
Alkene/Aromatic (C=C) C=C Stretch 1500 - 1650

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. While a specific spectrum for this exact compound is not publicly available, the expected characteristic peaks can be inferred from the analysis of its parent compound, cinnamic acid, and the known effects of its substituents. docbrown.info

The most prominent features in the IR spectrum are associated with the carboxylic acid, alkene, and substituted benzene ring moieties. The O-H stretch of the carboxylic acid group is expected to produce a very broad absorption band in the region of 3400-2300 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups in the solid state.

The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and sharp band, typically appearing around 1680 cm⁻¹. docbrown.info This is often clearly distinguishable from the alkene C=C stretching vibration, which is expected at a slightly lower wavenumber, around 1630 cm⁻¹. The presence of the alpha-methyl group may slightly influence the electronic environment and position of these peaks. Furthermore, the C-F bond of the fluorinated benzene ring will exhibit a strong stretching absorption in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹. Vibrations associated with the benzene ring, including C-H and C=C stretching, will also be present. docbrown.info

A summary of the expected IR absorption bands is presented below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3400 - 2300Broad, Strong
Carboxylic AcidC=O Stretch~1680Strong, Sharp
AlkeneC=C Stretch~1630Medium
Aromatic RingC=C Stretch~1580, ~1500Medium to Weak
FluoroalkaneC-F Stretch1400 - 1000Strong

Raman Spectroscopy for Molecular Fingerprinting and Solid-State Analysis

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing detailed information about the molecular structure and vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting organic molecules. The Raman spectrum of this compound would offer insights into its carbon skeleton and solid-state properties.

Key Raman-active bands would include the C=C stretching mode of the alkene and the aromatic ring, which typically give rise to strong signals. The symmetric stretching of the carbonyl group would also be observable. As Raman spectroscopy is well-suited for analyzing solid samples, it can be used to study polymorphism—the ability of a compound to exist in different crystal structures. Different polymorphic forms of this compound would exhibit distinct Raman spectra due to variations in their crystal lattice and intermolecular interactions. This makes Raman spectroscopy a valuable tool in pharmaceutical development and quality control.

Terahertz Spectroscopy for Low-Frequency Vibrational Modes

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum, probes low-frequency vibrational modes, typically below 10 THz (or 333 cm⁻¹). These low-energy vibrations correspond to collective motions of the molecule, such as intermolecular hydrogen bond vibrations, torsional modes of molecular subgroups, and lattice vibrations in the crystalline state. researchgate.net

For this compound, THz spectroscopy can provide unique information about the crystal structure and intermolecular interactions. The hydrogen-bonded dimer formation of the carboxylic acid groups would likely give rise to distinct absorption features in the THz region. Furthermore, different crystalline forms (polymorphs) would have different lattice vibrations and thus could be distinguished by their unique THz spectral fingerprints. The study of these low-frequency modes is crucial for understanding the physical properties of the solid material, such as stability and dissolution. researchgate.net

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantitative analysis and purification of non-volatile and thermally labile compounds like this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings.

For this compound, a reversed-phase HPLC method would be most common. A C18 or C8 bonded silica (B1680970) column would serve as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would need to be controlled to ensure the carboxylic acid is in a consistent protonation state, which is crucial for reproducible retention times. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation of the target compound from any impurities. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring and conjugated system of the molecule exhibit strong absorbance.

An example of a potential HPLC method is detailed below:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC-MS is challenging. To make the compound suitable for GC analysis, a derivatization step is typically required. nih.gov

This involves converting the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which reacts with the carboxylic acid to form a pentafluorobenzyl ester. nih.gov This derivative is not only more volatile but also highly electron-capturing, which can enhance sensitivity if an electron capture detector (ECD) is used. When coupled with a mass spectrometer, the derivatized compound will produce a characteristic mass spectrum, allowing for unambiguous identification and quantification. The detection limits for similar derivatized acids can be in the range of nanograms per milliliter. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the alpha-carbon, it can exist as a pair of enantiomers. These enantiomers may have different biological activities, making it crucial to separate and quantify them. Chiral chromatography is the technique of choice for assessing enantiomeric purity. sigmaaldrich.comgcms.cz

This can be achieved using either chiral HPLC or chiral GC. In chiral HPLC, a chiral stationary phase (CSP) is used. sigmaaldrich.com CSPs are themselves chiral and interact differently with the two enantiomers, leading to their separation. sigmaaldrich.com Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic glycopeptides. sigmaaldrich.comresearchgate.net The choice of CSP and mobile phase is critical for achieving separation. sigmaaldrich.com

Alternatively, chiral GC can be used, often after derivatization of the carboxylic acid. gcms.cz Capillary columns containing derivatized cyclodextrins as the chiral selector are commonly employed for the enantiomeric separation of a wide range of chiral compounds. gcms.cz The development of a robust chiral separation method is essential for controlling the stereochemistry of the final product in a synthesis. tcichemicals.com The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, can be accurately determined from the relative peak areas in the chromatogram. tcichemicals.com

The structural elucidation and solid-state properties of this compound are critical for understanding its chemical behavior and potential applications. X-ray crystallography and powder X-ray diffraction are powerful techniques that provide detailed insights into the molecule's three-dimensional arrangement, crystal packing, and polymorphic nature.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SCXRD) is an indispensable tool for the unambiguous determination of the molecular structure of crystalline compounds. While specific single crystal X-ray diffraction data for this compound is not widely available in the public domain, the principles of this technique can be applied to understand its expected structural features.

For a molecule like this compound, which contains a chiral center at the alpha-carbon, SCXRD would be essential in determining its absolute configuration (R or S). This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. The resulting data allows for the precise mapping of the spatial arrangement of each atom, confirming the stereochemistry.

While a specific crystallographic information file (CIF) for the title compound is not presently available, a hypothetical data table based on typical values for similar cinnamic acid derivatives is presented below to illustrate the type of information obtained from an SCXRD experiment.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 830.1
Z 4
Density (calculated) (g/cm³) 1.450
R-factor 0.045

Note: This data is illustrative and not based on experimental results for this compound.

Powder X-ray Diffraction for Polymorphism and Crystal Structure Studies

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids and is particularly valuable for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. mdpi.com Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability.

A PXRD pattern is a fingerprint of a crystalline solid, with each crystalline phase producing a unique diffraction pattern. mdpi.com The pattern consists of a series of peaks at specific diffraction angles (2θ), which are determined by the spacing between the planes of atoms in the crystal lattice, as described by Bragg's Law. mdpi.com

In the context of this compound, PXRD would be employed to:

Identify and characterize different polymorphic forms. By comparing the PXRD patterns of different batches or samples prepared under various crystallization conditions, one can identify the presence of different polymorphs. researchgate.net

Assess the purity of a crystalline sample. The presence of impurity peaks in a PXRD pattern can indicate contamination with other crystalline phases.

Monitor phase transitions. PXRD can be used to study changes in the crystal structure as a function of temperature, pressure, or humidity. bris.ac.uknih.gov

Hypothetical Powder X-ray Diffraction Data for this compound (Polymorph A)

2θ (°)d-spacing (Å)Relative Intensity (%)
12.57.0885
15.85.61100
20.24.3960
25.13.5575
28.93.0940

Note: This data is illustrative and not based on experimental results for this compound.

The study of polymorphism in this compound is crucial as different crystalline forms could impact its physical and chemical properties. The combination of single crystal and powder X-ray diffraction provides a comprehensive understanding of the solid-state chemistry of this compound. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Studies of Alpha Methyl 3 Fluorocinnamic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties of alpha-methyl-3-fluorocinnamic acid. These methods provide a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and predict a variety of molecular properties. These calculations are typically performed for the molecule in its gaseous phase to understand its intrinsic properties without external influences.

Calculated Molecular Properties of this compound (Illustrative Data)
PropertyCalculated ValueUnit
Total Energy-632.45Hartree
Dipole Moment2.85Debye
HOMO Energy-6.78eV
LUMO Energy-1.23eV
HOMO-LUMO Gap5.55eV

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the double bond of the propenoic acid moiety, which are electron-rich regions. Conversely, the LUMO is likely centered on the carboxylic acid group and the double bond, areas that can accept electrons. The fluorine atom, being highly electronegative, influences the electron density distribution across the phenyl ring, which in turn affects the energies of the frontier orbitals. The methyl group at the alpha position can also slightly alter the electronic properties. Analysis of the FMOs helps in predicting how this compound might interact with other molecules, such as in electrophilic or nucleophilic attacks.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the single bonds in this compound allows it to adopt various conformations, each with a different energy level. Understanding these conformations and their dynamics is crucial for predicting the molecule's behavior in different environments.

Energy Landscape Exploration and Stable Conformer Identification

Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. The primary rotations to consider in this compound are around the C-C single bonds connecting the phenyl ring to the propenoic acid group and the C-C bond of the carboxylic acid group.

By systematically rotating these bonds and calculating the energy at each step, a potential energy landscape can be generated. The minima on this landscape correspond to stable conformers. For similar molecules like cinnamic acid, studies have identified s-cis and s-trans conformers as being significant, with their relative stabilities being a key area of investigation. scielo.org.mx For this compound, it is expected that planar or near-planar conformations would be among the most stable due to the delocalization of π-electrons across the phenyl ring and the double bond. The presence of the alpha-methyl group can introduce steric hindrance that influences the preferred rotational angles.

Relative Energies of Stable Conformers of this compound (Illustrative Data)
ConformerRelative Energy (kJ/mol)Key Dihedral Angle(s) (°)
Conformer A (Global Minimum)0.00C(phenyl)-C(alpha)-C(beta)=C(O): ~180
Conformer B5.21C(phenyl)-C(alpha)-C(beta)=C(O): ~0
Conformer C12.75Non-planar

Simulations of Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with a solvent. By simulating this compound in a box of solvent molecules (e.g., water), one can observe how the solvent affects its conformation and dynamics.

The polar carboxylic acid group is expected to form strong hydrogen bonds with water molecules. The fluorinated phenyl ring, while largely hydrophobic, will also experience dipole-dipole interactions with the solvent. MD simulations can reveal the structure of the solvation shell around the molecule and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations are also crucial for understanding how intermolecular interactions, such as dimerization through hydrogen bonding between carboxylic acid groups, might occur in solution. Studies on similar molecules have shown that solvent can influence conformational stability, though sometimes the effect is not significant. scielo.org.mx

Advanced Applications and Role As a Chemical Precursor

Application in Complex Organic Synthesis

The reactivity of alpha-methyl-3-fluorocinnamic acid, dictated by its trifunctional nature, makes it a valuable starting material for the synthesis of complex organic molecules. The interplay between the electron-withdrawing fluorine atom, the alpha-methyl group, and the carboxylic acid function allows for a range of chemical transformations, rendering it a versatile scaffold for constructing diverse molecular frameworks.

Building Block for Chemically Diverse Scaffolds

As a substituted cinnamic acid, this compound can serve as a foundational element in the construction of a variety of molecular scaffolds. The presence of the carboxylic acid and the double bond allows for numerous chemical modifications. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the double bond can undergo addition reactions, cyclizations, or oxidations. The fluorine atom on the phenyl ring can influence the regioselectivity of these reactions and can also serve as a site for further functionalization through nucleophilic aromatic substitution under specific conditions. These transformations can lead to the synthesis of a wide array of compounds with varying structural complexity and potential biological activity.

Intermediate in the Synthesis of Specific Compound Classes

While specific, documented large-scale syntheses using this compound as an intermediate are not extensively reported in publicly available literature, its structural motifs are present in various classes of biologically active compounds. Cinnamic acid derivatives are known precursors to lignans, flavonoids, and various alkaloids. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. Therefore, this compound is a logical, albeit specialized, intermediate for the synthesis of fluorinated analogues of these natural products or other pharmacologically relevant molecules. Its application in the synthesis of specific enzyme inhibitors or receptor modulators remains an area of active research interest.

Contributions to Materials Science and Polymer Chemistry

The unique combination of a polymerizable double bond and a fluorinated aromatic ring suggests that this compound could be a valuable component in the design of advanced materials. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics.

Role as a Monomer or Additive in Specialty Polymers

In principle, this compound can be utilized as a monomer in the synthesis of specialty polymers. The vinyl group can participate in addition polymerization reactions, potentially leading to polymers with high refractive indices and low surface energies due to the fluorine content. The alpha-methyl group would be expected to increase the glass transition temperature of the resulting polymer, enhancing its thermal stability. As an additive, it could be incorporated into existing polymer matrices to modify their surface properties or to introduce specific functionalities. However, detailed studies on the polymerization of this compound and the properties of the resulting polymers are not widely documented.

Applications in Photoactive or Functional Materials

Cinnamic acid and its derivatives are well-known for their photo-responsive behavior, particularly their ability to undergo [2+2] cycloaddition upon exposure to UV light. This property is the basis for their use in photoresists and other photolithographic applications. The substitution pattern of this compound, with both an alpha-methyl group and a fluorine atom, could modulate this photochemical reactivity. The fluorine atom might influence the absorption wavelength and the efficiency of the cycloaddition process. These characteristics suggest a potential, though not yet fully explored, application in the development of novel photoactive materials with tailored properties for advanced lithography or data storage.

Catalytic and Green Chemistry Innovations

Ligand or Substrate in Transition Metal-Catalyzed Transformations

The unique electronic properties imparted by the fluorine atom and the presence of a carboxylic acid and an alkene functionality make this compound and its derivatives potential candidates for use in transition metal-catalyzed reactions. The electron-withdrawing nature of fluorine can influence the reactivity of the double bond and the aromatic ring, making it a potentially valuable substrate in various coupling and functionalization reactions.

Although specific studies detailing the use of this compound as a ligand or substrate are not prevalent in the current body of scientific literature, the reactivity of similar fluorinated and cinnamic acid-based molecules provides a basis for inferring its potential applications. Transition metal catalysis is a cornerstone of modern organic synthesis, and fluorinated compounds are known to participate in a range of these transformations. nih.govnsf.gov

For instance, palladium-catalyzed reactions are widely employed for the functionalization of C(sp³)–H bonds. In related systems, an 8-aminoquinoline-derived auxiliary has been used to direct the palladium-catalyzed fluorination of β-C(sp³)–H bonds in carboxylic acids. nih.gov This suggests a potential pathway for the further functionalization of derivatives of this compound.

The table below summarizes transition metal-catalyzed reactions involving compounds structurally related to this compound, highlighting the types of transformations that could potentially be applied to this specific molecule.

Catalyst/MetalSubstrate TypeReaction TypePotential Product from this compound derivativeReference
Palladium (Pd)Carboxylic acid derivativesC(sp³)–H fluorinationFurther fluorinated derivatives nih.gov
Copper (Cu)Diaryliodonium saltsNucleophilic fluorinationNot directly applicable nih.gov
Silver (Ag)Aliphatic carboxylic acidsDecarboxylative fluorinationFluorinated alkylbenzenes nih.gov

It is important to note that the reactivity of this compound in these transformations would need to be empirically determined. The presence of the alpha-methyl group and the specific positioning of the fluorine atom would undoubtedly influence the reaction outcomes.

Role in Biocatalytic Processes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity and can operate under mild reaction conditions. While there is no direct evidence of this compound being used in biocatalytic processes, the broader class of cinnamic acids and their derivatives are known to be substrates for various enzymes.

For example, the enzymatic reduction of the carbon-carbon double bond of cinnamic acid derivatives is a well-established biocatalytic transformation. Engineered enzymes, such as those from the ene-reductase family, could potentially be employed for the asymmetric reduction of this compound to produce chiral 3-fluorophenyl)propanoic acid derivatives. These chiral building blocks are of interest in medicinal chemistry.

Furthermore, enzymes like tryptophan synthase have been engineered to catalyze reactions with non-canonical amino acids. nih.gov This opens up the possibility of using derivatives of this compound in engineered biosynthetic pathways to produce novel fluorinated amino acids.

The following table outlines potential biocatalytic transformations for this compound based on known enzymatic reactions with similar substrates.

Enzyme ClassReaction TypePotential Product from this compound
Ene-reductasesAsymmetric reduction of C=C bondChiral (R)- or (S)-2-methyl-3-(3-fluorophenyl)propanoic acid
Engineered Tryptophan SynthaseN-substitutionNovel β-(3-fluorophenyl)-α-methyl-β-amino acids
DecarboxylasesDecarboxylationSubstituted styrenes

The feasibility of these biocatalytic reactions would depend on the substrate specificity of the chosen enzymes and may require protein engineering to achieve desired activity and selectivity with this compound.

Future Perspectives and Emerging Research Avenues for Alpha Methyl 3 Fluorocinnamic Acid

Exploration of Unconventional Synthetic Methodologies

Traditional methods for synthesizing cinnamic acids, such as the Perkin or Knoevenagel-Doebner reactions, are well-established but often require harsh conditions or have limitations, particularly with substituted precursors. jocpr.comresearchgate.net The future of synthesizing alpha-Methyl-3-fluorocinnamic acid and its analogs lies in the adoption of more efficient, selective, and sustainable methodologies.

Key emerging areas include:

Photocatalysis : This approach uses visible light to promote chemical reactions, offering a green alternative to heat-intensive methods. ugr.es For instance, photocatalytic methods have been developed for the oxidative cyclization and decarboxylative functionalization of cinnamic acid derivatives, transformations that could lead to novel molecular scaffolds from the this compound backbone. rsc.orgacs.org

Flow Chemistry : Continuous-flow reactors provide superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processing. nih.gov This technology has been successfully applied to the synthesis of cinnamamides and other derivatives, suggesting its potential for the efficient, large-scale production of this compound. nih.govmdpi.com

Organocatalysis : The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. nih.govgreyhoundchrom.com Given that this compound possesses a stereocenter at the alpha-carbon, organocatalysis presents a powerful tool for the enantioselective synthesis of specific isomers. youtube.com This is crucial, as different enantiomers can have vastly different biological activities.

Table 1: Comparison of Modern Synthetic Methodologies

Methodology Principle Key Advantages Relevance to this compound
Photocatalysis Uses light-absorbing catalyst to drive reactions Environmentally friendly (uses light instead of heat), high specificity, enables novel transformations. rsc.org Access to unique cyclized or functionalized derivatives not achievable through thermal methods.
Flow Chemistry Reactions occur in a continuously flowing stream Enhanced safety, precise control, improved scalability and reproducibility. nih.govmdpi.com Efficient and consistent production for research and potential commercialization.
Organocatalysis Uses small, metal-free organic molecules as catalysts Low toxicity, stability, enables high enantioselectivity. nih.govmdpi.com Controlled synthesis of specific (R) or (S) enantiomers to isolate the most active isomer.

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis

The convergence of artificial intelligence (AI) and laboratory automation is set to redefine how chemical synthesis is approached. For a molecule like this compound, these technologies can accelerate the discovery of both optimized synthetic routes and novel, more potent derivatives.

AI-Powered Retrosynthesis : Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a complex task that has been a major focus for AI development. nih.govyoutube.com AI platforms can analyze vast reaction databases to propose synthetic pathways for this compound that a human chemist might not consider. arxiv.org These tools can rank routes based on predicted yield, cost, and step count.

Machine Learning for Reaction Prediction : Machine learning (ML) models can predict the outcomes of unknown reactions, assess their feasibility, and even predict optimal conditions. github.io This capability is invaluable for refining the synthetic steps proposed by retrosynthesis algorithms. For this compound, ML could help navigate the complexities introduced by its specific functional groups.

Automated Synthesis Platforms : The routes designed by AI can be executed by robotic systems. These automated platforms can perform multi-step syntheses, purifications, and analyses with high precision and throughput, freeing up researchers to focus on design and interpretation.

Step Process Technology Application to this compound
1. Design Define target molecule Chemical Drawing Software Input the structure of this compound.
2. Plan Propose synthetic pathways AI Retrosynthesis Software youtube.comarxiv.org Generate multiple potential synthesis routes from available starting materials.
3. Predict Score and validate proposed reactions Machine Learning Models github.io Evaluate the likelihood of success for each step and predict yields.
4. Execute Perform the chemical reactions Automated Synthesis Robot Synthesize the target compound using the most promising AI-validated route.
5. Analyze Confirm structure and purity Integrated Analytical Instruments Automated purification and characterization of the final product.

Deeper Elucidation of Molecular Mechanisms in Complex Preclinical Models

While the biological activities of general cinnamic acid derivatives are widely reported, the specific molecular mechanisms of this compound are likely uncharacterized. Future research must move beyond simple in vitro assays to understand how the compound functions in a more biologically relevant context.

Advanced Preclinical Models : Investigating the compound's effects in complex systems such as 3D organoids, patient-derived xenografts, or genetically engineered animal models of diseases like cancer or neuroinflammation can provide more accurate insights into its potential therapeutic efficacy. Recent studies on other cinnamic acid amides in animal models of liver damage have shown promising protective effects, setting a precedent for this type of investigation. mdpi.comnih.gov

Target Identification and Validation : The molecular targets of this compound are unknown. Bioinformatic tools can predict potential protein interactions based on the molecule's structure. nih.gov These computational predictions can then be validated experimentally using techniques like thermal shift assays or chemoproteomics to identify which cellular pathways the compound modulates. For example, other cinnamic acid derivatives are known to inhibit matrix metalloproteinase-9 (MMP-9) or affect the LuxR transcriptional regulator, providing logical starting points for investigation. biointerfaceresearch.comnih.gov

Potential for Novel Chemical Transformations and Rational Derivative Design

The structure of this compound is a versatile scaffold that can be systematically modified to enhance its properties. Rational derivative design, guided by computational chemistry and Structure-Activity Relationship (SAR) studies, is a key future direction. researchgate.net

Carboxylic Acid and Amide Derivatives : The carboxylic acid group is a prime site for modification. Converting it to a wide range of esters or amides is a classic medicinal chemistry strategy to alter solubility, metabolic stability, and cell permeability. wjbphs.comresearchgate.net

Stereochemistry and Ring Functionalization : The stereochemistry of the alpha-methyl group is critical. As demonstrated with Z- and E-isomers of other cinnamic acids, the geometry of the double bond can drastically alter biological function. nih.gov Further functionalization of the phenyl ring, in addition to the existing fluorine atom, could fine-tune electronic properties and interactions with biological targets.

Bioactivity Prediction : Machine learning models can be trained on datasets of known active and inactive compounds to predict the biological activity of newly designed, virtual derivatives. biorxiv.orgnih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.

Table 3: Rational Derivative Design Strategy for this compound

Molecular Site for Modification Potential Transformation Desired Outcome Rationale
Carboxylic Acid Esterification, Amidation Improved bioavailability, altered target affinity Modifies polarity and hydrogen bonding capacity. wjbphs.com
alpha-Methyl Group Enantiomer-specific synthesis Enhanced potency, reduced off-target effects Biological systems are chiral; one enantiomer is often more active. nih.gov
Phenyl Ring Addition of other substituents (e.g., -OH, -OCH3) Increased target-specific interactions Modifies electronic properties and creates new contact points for binding.
Alkene Double Bond Isomerization (E/Z), Cyclization Novel biological activity, constrained conformation Alters the overall shape and rigidity of the molecule. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for alpha-Methyl-3-fluorocinnamic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The primary synthesis involves Friedel-Crafts acylation or cross-coupling reactions to introduce the methyl and fluorine substituents onto the cinnamic acid backbone. For example, fluorination at the 3-position can be achieved via electrophilic aromatic substitution using fluorinating agents like Selectfluor™ under anhydrous conditions . Yield optimization requires precise control of temperature (e.g., 60–80°C for Friedel-Crafts), stoichiometric ratios of catalysts (e.g., AlCl₃), and reaction time (typically 12–24 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity products (>95%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of the methyl group (δ ~1.5 ppm for CH₃) and fluorinated aromatic protons (δ ~7.0–7.5 ppm). ¹⁹F NMR is essential to verify fluorine substitution patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., acetonitrile/0.1% TFA) assess purity. Retention times should match reference standards .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]+ for C₁₀H₉FO₂: 197.06 g/mol) .

Q. How does the fluorinated aromatic ring influence this compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer : The 3-fluorine atom enhances electron-withdrawing effects, increasing binding affinity to enzymes like cyclooxygenase (COX) or tyrosine kinases. For example, competitive inhibition assays (IC₅₀ determination) require pre-incubation of the compound with the enzyme (e.g., 30 minutes at 37°C), followed by substrate addition. Fluorine’s electronegativity stabilizes enzyme-ligand interactions via dipole-dipole forces, as shown in kinetic studies (Km and Vmax changes) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric hydrogenation (using Ru-BINAP catalysts) are effective. For instance, hydrogenation of α,β-unsaturated precursors under H₂ pressure (50–100 psi) with chiral ligands achieves enantiomeric excess (ee) >90%. Monitoring ee via chiral HPLC (Chiralpak® columns) or polarimetry is essential. Computational modeling (DFT studies) predicts steric effects of the methyl group on enantioselectivity .

Q. What experimental and statistical strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Cluster Analysis : Group data by experimental variables (e.g., cell line, assay type) to identify confounding factors. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability (e.g., MDCK vs. Caco-2 models) .
  • False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure (adjusted p-values) to correct for multiple comparisons in high-throughput screening data. This reduces Type I errors while maintaining statistical power .

Q. What computational methods predict this compound’s interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., 100 ns trajectories) using force fields (AMBER or CHARMM) to analyze fluorine’s role in stabilizing hydrophobic pockets.
  • Docking Studies (AutoDock Vina) : Compare binding poses of fluorinated vs. non-fluorinated analogs to quantify energy differences (ΔG binding). Fluorine’s van der Waals interactions often improve binding scores by 1–2 kcal/mol .

Data Contradiction Analysis

Q. How should researchers address variability in cytotoxicity results across cell lines?

  • Methodological Answer : Conduct dose-response meta-analysis stratified by cell type (e.g., cancer vs. normal). Use mixed-effects models to account for inter-study variability. For example, LC₅₀ discrepancies in HeLa vs. HEK293 cells may reflect differences in efflux pump expression (e.g., P-gp), validated via siRNA knockdown assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.